3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
The compound 3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a hybrid heterocyclic molecule comprising a 1,2,4-triazole core fused with a benzo[d]thiazol-2(3H)-one moiety. Key structural features include:
- 1,2,4-Triazole ring: Substituted at position 4 with a methyl group and at position 5 with a benzylthio group bearing a trifluoromethyl (-CF₃) substituent.
- Benzo[d]thiazol-2(3H)-one: Linked to the triazole via a methylene (-CH₂-) bridge.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazolone moiety may contribute to hydrogen bonding or π-π stacking interactions, making it relevant for pharmaceutical applications such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
3-[[4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4OS2/c1-25-16(10-26-14-7-2-3-8-15(14)29-18(26)27)23-24-17(25)28-11-12-5-4-6-13(9-12)19(20,21)22/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHXNBZWPSYDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related molecules from the literature:
Table 1: Key Comparisons of Structural Analogues
Key Differences and Implications
Nitrothiazolylthio in introduces strong electron-withdrawing effects, increasing reactivity but possibly reducing metabolic stability versus the CF₃ group.
Core Heterocycles :
- Bi-triazole derivatives exhibit dimeric structures with thioxo groups, enabling metal chelation—unlike the target’s thiazolone, which may favor hydrogen bonding.
- Pyrazolone analogs prioritize analgesic activity due to their pyrazole backbone, whereas the target’s triazole-thiazolone hybrid could target kinases or proteases.
Synthetic Routes :
- The target compound’s synthesis likely parallels , using InCl₃ to catalyze thiol alkylation. This contrasts with bi-triazoles , which require condensation steps.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one?
- Methodology : The compound can be synthesized via a multi-step approach. First, prepare the 1,2,4-triazole core by reacting substituted thiosemicarbazides under cyclization conditions (e.g., refluxing in ethanol with phenylisothiocyanate) . Next, introduce the trifluoromethylbenzylthio group via nucleophilic substitution using 3-(trifluoromethyl)benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Finally, conjugate the benzo[d]thiazol-2(3H)-one moiety through alkylation or Mitsunobu reactions. Microwave-assisted synthesis (165°C, 12.2 bar, 45 min) improves yield and reduces reaction time compared to conventional heating .
Q. How can spectroscopic techniques (e.g., NMR, IR, HRMS) validate the structure of this compound?
- Methodology :
- ¹H NMR : Key signals include the singlet for the triazole methyl group (~δ 3.8 ppm), aromatic protons from the benzothiazolone (δ 7.2–8.1 ppm), and the trifluoromethyl group’s absence of splitting .
- ¹³C NMR : Confirm the trifluoromethyl carbon at ~δ 125 ppm (q, J = 270 Hz) and the benzothiazolone carbonyl at ~δ 170 ppm .
- HRMS : Use electrospray ionization (ESI) to verify the molecular ion [M+H]⁺ with an error margin < 2 ppm .
Q. What solvent systems and catalytic conditions enhance the yield of the thioether linkage in this compound?
- Methodology : Polar aprotic solvents (e.g., DMF or PEG-400) with heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) improve thioether bond formation between the triazole and benzylthiol groups. Reaction temperatures of 70–80°C for 1–2 hours achieve >80% conversion .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding?
- Methodology :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess enhanced membrane permeability due to the CF₃ group .
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of CF₃-containing vs. non-fluorinated analogs to target proteins (e.g., bacterial enzymes or cancer-related kinases) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. antitumor efficacy)?
- Methodology :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for bacteria) to identify selective activity thresholds .
- Metabolic Stability Tests : Use liver microsomes to determine if rapid degradation in certain assays explains inconsistent results .
Q. How can tautomeric equilibria (e.g., thione-thiol forms) affect the compound’s reactivity and bioactivity?
- Methodology :
- Computational Analysis : Calculate tautomer stability using DFT (e.g., Gaussian09 at B3LYP/6-31G* level) .
- Spectroscopic Monitoring : Track thione-to-thiol transitions via UV-Vis (λ ~270 nm shifts) in buffered solutions .
Q. What are the synthetic challenges in scaling up this compound while maintaining regioselectivity?
- Methodology :
- Flow Chemistry : Optimize continuous-flow systems to control exothermic reactions (e.g., triazole cyclization) and avoid side products .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive sites during benzothiazolone conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
